molecular formula C11H9N5O2S B12750415 2,3-Dihydro-5-oxo-N-2-pyrimidinyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide CAS No. 93501-49-6

2,3-Dihydro-5-oxo-N-2-pyrimidinyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide

Cat. No.: B12750415
CAS No.: 93501-49-6
M. Wt: 275.29 g/mol
InChI Key: BUOODJPPQOGNHJ-UHFFFAOYSA-N
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Description

2,3-Dihydro-5-oxo-N-2-pyrimidinyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is characterized by the presence of a thiazolo[3,2-a]pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-5-oxo-N-2-pyrimidinyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve heating the reactants under reflux in solvents such as xylene or dioxane .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-5-oxo-N-2-pyrimidinyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazolo[3,2-a]pyrimidine ring .

Mechanism of Action

The mechanism of action of 2,3-Dihydro-5-oxo-N-2-pyrimidinyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This compound may also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-5-oxo-N-2-pyrimidinyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide is unique due to its specific substitution pattern and the presence of both thiazole and pyrimidine rings. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

CAS No.

93501-49-6

Molecular Formula

C11H9N5O2S

Molecular Weight

275.29 g/mol

IUPAC Name

5-oxo-N-pyrimidin-2-yl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C11H9N5O2S/c17-8(15-10-12-2-1-3-13-10)7-6-14-11-16(9(7)18)4-5-19-11/h1-3,6H,4-5H2,(H,12,13,15,17)

InChI Key

BUOODJPPQOGNHJ-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC=C(C(=O)N21)C(=O)NC3=NC=CC=N3

Origin of Product

United States

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